Cas no 65536-87-0 (2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one)

2-(Prop-2-en-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core with an allyl substituent. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of the α,β-unsaturated carbonyl moiety allows for selective nucleophilic additions or cycloaddition reactions, while the allyl group offers versatility in cross-coupling or polymerization applications. Its stability under standard conditions ensures ease of handling in synthetic workflows. The compound’s balanced electronic properties make it particularly useful in the development of bioactive molecules, agrochemicals, and materials science.
2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one structure
65536-87-0 structure
Product Name:2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one
CAS No:65536-87-0
MF:C7H8N2O
MW:136.15122127533
CID:2794090
PubChem ID:12237248
Update Time:2025-05-26

2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one
    • 65536-87-0
    • DTXSID30481803
    • 2-allyl-3-pyridazone
    • 3(2H)-Pyridazinone, 2-(2-propenyl)-
    • AKOS030538952
    • F6546-1613
    • 2-Allylpyridazin-3(2H)-one
    • SCHEMBL7376931
    • DTXCID30432613
    • Inchi: 1S/C7H8N2O/c1-2-6-9-7(10)4-3-5-8-9/h2-5H,1,6H2
    • InChI Key: XPEKHTWPFHMUHO-UHFFFAOYSA-N
    • SMILES: O=C1C=CC=NN1CC=C

Computed Properties

  • Exact Mass: 136.063662883Da
  • Monoisotopic Mass: 136.063662883Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 32.7Ų

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Additional information on 2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one

Comprehensive Overview of 2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one (CAS No. 65536-87-0): Properties, Applications, and Innovations

2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one (CAS No. 65536-87-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a pyridazinone core and an allyl substituent, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers and industries are increasingly exploring its potential due to its structural adaptability and functional diversity, aligning with the growing demand for novel heterocyclic compounds in drug discovery.

The compound's CAS No. 65536-87-0 serves as a critical identifier in regulatory and commercial databases, ensuring precise tracking in global supply chains. Recent studies highlight its role in developing enzyme inhibitors and receptor modulators, particularly in targeting inflammatory pathways—a hot topic in autoimmune disease research. With the rise of AI-driven drug design, computational models frequently reference 2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one as a scaffold for virtual screening, addressing queries like "heterocyclic compounds for COX-2 inhibition" or "allyl-substituted pyridazinones in medicinal chemistry."

From a synthetic perspective, the compound's allyl group offers opportunities for click chemistry applications, a trending technique in bioconjugation and material science. Its stability under mild conditions makes it suitable for green chemistry protocols, resonating with the industry's shift toward sustainable synthesis. Environmental scientists also explore derivatives of CAS No. 65536-87-0 for biodegradable agrochemicals, responding to searches such as "eco-friendly pyridazinone pesticides."

Analytical characterization of 2-(prop-2-en-1-yl)-2,3-dihydropyridazin-3-one involves advanced techniques like NMR spectroscopy and HPLC-MS, ensuring purity for high-value applications. Patent literature reveals its inclusion in formulations for neuroprotective agents, tying into the surge in neurological disorder research. The compound's logP and hydrogen-bonding capacity are frequently analyzed in QSAR studies, addressing common queries about "optimizing pyridazinone bioavailability."

In summary, 65536-87-0 represents a nexus of innovation across multiple disciplines. Its relevance to drug development, sustainable agriculture, and computational chemistry ensures continued interest, while its IUPAC name and CAS registry remain pivotal for academic and industrial stakeholders navigating the evolving landscape of functional heterocycles.

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